molecular formula C6H9NOS2 B072555 2-Mercapto-4-methyl-5-hydroxyethylthiazole CAS No. 1124-01-2

2-Mercapto-4-methyl-5-hydroxyethylthiazole

Cat. No.: B072555
CAS No.: 1124-01-2
M. Wt: 175.3 g/mol
InChI Key: CBEZEZZIXCULJW-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-5-hydroxyethylthiazole is an organic compound with the molecular formula C6H9NOS2. It is a thiazole derivative, characterized by the presence of a mercapto group (-SH), a methyl group (-CH3), and a hydroxyethyl group (-CH2CH2OH) attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methyl-5-hydroxyethylthiazole typically involves the reaction of 2-chloro-4-methyl-5-hydroxyethylthiazole with sodium hydrosulfide (NaHS) under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of the chlorine atom with a mercapto group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methyl-5-hydroxyethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-4-methyl-5-hydroxyethylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-5-hydroxyethylthiazole involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-4-methyl-5-hydroxyethylthiazole is unique due to the presence of both the mercapto and hydroxyethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-4-5(2-3-8)10-6(9)7-4/h8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZEZZIXCULJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402232
Record name 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-01-2
Record name 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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